Cas no 2287301-20-4 (3-Azabicyclo[3.2.1]octane-6-carboxylic acid)

3-Azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic organic compound featuring a rigid azabicyclo scaffold, which is valuable in medicinal chemistry and drug development. Its fused ring structure imparts conformational rigidity, making it a useful building block for designing bioactive molecules with enhanced selectivity and stability. The carboxylic acid functional group allows for further derivatization, enabling incorporation into peptides or other pharmacophores. This compound is particularly relevant in the synthesis of central nervous system (CNS) targeting agents due to its ability to mimic constrained pharmacophores. Its stereochemistry and structural uniqueness contribute to its utility in exploring novel therapeutic candidates.
3-Azabicyclo[3.2.1]octane-6-carboxylic acid structure
2287301-20-4 structure
Product Name:3-Azabicyclo[3.2.1]octane-6-carboxylic acid
CAS No:2287301-20-4
MF:C8H13NO2
MW:155.194322347641
CID:5107292
Update Time:2025-10-29

3-Azabicyclo[3.2.1]octane-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.2.1]octane-6-carboxylic acid
    • Inchi: 1S/C8H13NO2/c10-8(11)7-2-5-1-6(7)4-9-3-5/h5-7,9H,1-4H2,(H,10,11)
    • InChI Key: YQOVXGBTMJWJPD-UHFFFAOYSA-N
    • SMILES: C12CC(C(C(O)=O)C1)CNC2

3-Azabicyclo[3.2.1]octane-6-carboxylic acid Pricemore >>

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Additional information on 3-Azabicyclo[3.2.1]octane-6-carboxylic acid

3-Azabicyclo[3.2.1]octane-6-carboxylic Acid: A Comprehensive Overview

3-Azabicyclo[3.2.1]octane-6-carboxylic acid, also known by its CAS number 2287301-20-4, is a unique bicyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of bicyclic amines, characterized by its rigid bicyclic structure and the presence of a carboxylic acid group at the 6-position. The molecule's structure, which includes a nitrogen atom within the bicyclic framework, contributes to its distinctive chemical properties and reactivity.

The synthesis of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid involves a series of carefully designed organic reactions, often starting from simpler precursors such as aldehydes or ketones. The construction of the bicyclic system typically requires the use of ring-closing metathesis or other cyclization techniques, followed by functionalization to introduce the carboxylic acid group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, making this compound more accessible for research and industrial applications.

One of the most notable applications of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid lies in its use as a building block for drug discovery. Its rigid structure and nitrogen-containing framework make it an ideal candidate for designing bioactive molecules with specific pharmacological properties. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer progression, showcasing its promise in oncology research.

In addition to its role in pharmaceuticals, 3-Azabicyclo[3.2.1]octane-6-carboxylic acid has found applications in materials science, particularly in the development of advanced polymers and coatings. The carboxylic acid group allows for easy functionalization, enabling the incorporation of this compound into polymeric networks with tailored mechanical and chemical properties. Recent studies have demonstrated its utility in creating self-healing materials, where the compound's ability to form hydrogen bonds plays a critical role in restoring material integrity after damage.

The physical and chemical properties of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid are highly dependent on its molecular structure. The bicyclic system imparts rigidity and stability, while the carboxylic acid group introduces polarity and acidity. These characteristics make the compound suitable for a wide range of chemical transformations, including esterification, amidation, and other functional group interconversions.

From an environmental standpoint, researchers have investigated the biodegradation pathways of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid, with particular emphasis on its potential impact on aquatic ecosystems. Studies suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment.

In conclusion, 3-Azabicyclo[3.2.1]octane-6-carboxylic acid, with its unique structure and versatile properties, continues to be a focal point in both academic and industrial research. Its applications span across drug discovery, materials science, and environmental chemistry, highlighting its importance as a multifaceted chemical entity.

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